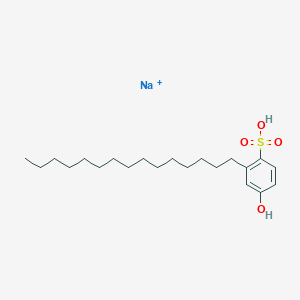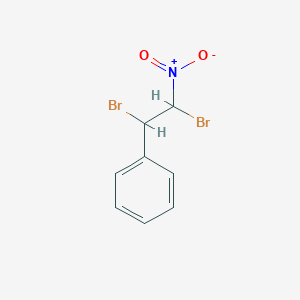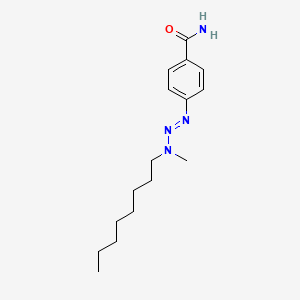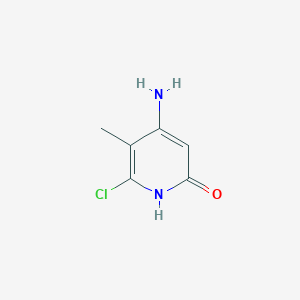![molecular formula C24H20N2O2 B14004994 1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone CAS No. 60025-39-0](/img/structure/B14004994.png)
1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and functional groups that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl with 2,3-dihydro-1H-isoindole-1-ylidene, followed by the introduction of an amino group to form the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce different functional groups onto the aromatic rings, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone: A simpler aromatic ketone with similar reactivity but lacking the complex structure of ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]-.
1-(4-Methylphenyl)ethanone: Another aromatic ketone with a methyl group, offering different reactivity and properties.
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Contains additional functional groups that provide unique chemical and biological properties.
Uniqueness
ETHANONE,1-[4-[[2-(4-ACETYLPHENYL)-2,3-DIHYDRO-1H-ISOINDOL-1-YLIDENE]AMINO]PHENYL]- stands out due to its intricate structure, which combines multiple functional groups and aromatic rings
Propiedades
Número CAS |
60025-39-0 |
|---|---|
Fórmula molecular |
C24H20N2O2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
1-[4-[[2-(4-acetylphenyl)-3H-isoindol-1-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C24H20N2O2/c1-16(27)18-7-11-21(12-8-18)25-24-23-6-4-3-5-20(23)15-26(24)22-13-9-19(10-14-22)17(2)28/h3-14H,15H2,1-2H3 |
Clave InChI |
BITDAUFPEKDVLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N=C2C3=CC=CC=C3CN2C4=CC=C(C=C4)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-chloro-1,4-dioxonaphthalen-2-yl)carbamoyl]benzamide](/img/structure/B14004923.png)


![2-[(Propan-2-ylideneamino)oxy]propan-1-ol](/img/structure/B14004934.png)




![4-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate](/img/structure/B14004959.png)

![2,6-Dibenzyl-4,4,8,8-tetramethyl-9-oxa-2,6-diazabicyclo[3.3.1]nonane](/img/structure/B14004975.png)
![3-Acenaphthylenemethanol,a-[1-(diethylamino)ethyl]-1,2-dihydro-](/img/structure/B14005000.png)

